3,5-Bis(cyclohexylcarbamoyl)benzoic acid
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Overview
Description
3,5-Bis(cyclohexylcarbamoyl)benzoic acid is an organic compound characterized by the presence of two cyclohexylcarbamoyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(cyclohexylcarbamoyl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(cyclohexylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-Bis(cyclohexylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,5-Bis(cyclohexylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(methoxycarbonyl)benzoic acid
- 3,5-Bis(hydroxymethyl)benzoic acid
Comparison: Compared to these similar compounds, 3,5-Bis(cyclohexylcarbamoyl)benzoic acid is unique due to the presence of cyclohexylcarbamoyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
831223-57-5 |
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Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3,5-bis(cyclohexylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(22-17-7-3-1-4-8-17)14-11-15(13-16(12-14)21(26)27)20(25)23-18-9-5-2-6-10-18/h11-13,17-18H,1-10H2,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
GTSRVVQLOUXQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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